6'-Hydroxymethyl Simvastatin

HMG-CoA Reductase Inhibition Cholesterol Biosynthesis Enzyme Kinetics

6'-Hydroxymethyl Simvastatin (CAS 114883-29-3) is the USP-designated Related Substance A, a primary CYP3A4-mediated oxidative metabolite of Simvastatin essential for impurity profiling and analytical method validation under cGMP. • Compendial reference standard - mandated for HPLC/UPLC method validation in Simvastatin drug substance and finished product release testing • CYP3A4 probe metabolite - enables precise metabolic clearance measurement and drug-drug interaction assessment in human liver microsome assays • Pale orange to beige solid; MW 434.57; storage at -20°C under inert atmosphere; hygroscopic Procurement is non-negotiable for ANDA submissions, DMF filings, and commercial batch certification.

Molecular Formula C25H38O6
Molecular Weight 434.6 g/mol
CAS No. 114883-29-3
Cat. No. B018347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Hydroxymethyl Simvastatin
CAS114883-29-3
Synonyms2,2-Dimethylbutanoic Acid [1S-[1α,3α,7α,8β(2S*,4S*),8aβ]]-1,2,3,7,8,8a_x000B_-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy_x000B_-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl Ester
Molecular FormulaC25H38O6
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO
InChIInChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
InChIKeyATPFRGQBOVFFQM-HGQWONQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6'-Hydroxymethyl Simvastatin Reference Standard


6′-Hydroxymethyl Simvastatin (CAS 114883-29-3, C₂₅H₃₈O₆, MW 434.6) is a primary oxidative metabolite of the HMG-CoA reductase inhibitor prodrug Simvastatin, formed via CYP3A4-mediated metabolism [1]. The compound exists in lactone form and is recognized as one of the major active metabolites contributing to the overall pharmacodynamic effect following Simvastatin administration [2]. As a research reference standard, this compound is typically supplied as a pale orange to beige solid with a melting point of 77–80°C, requiring storage at -20°C under inert atmosphere due to its hygroscopic nature .

USP Related Substance A reference standard identity
Required for chromatographic impurity profiling & method validation
CYP3A4-mediated metabolite probe for statin pathway studies

Non-Substitutability of 6'-Hydroxymethyl Simvastatin


Generic substitution fails for 6′-Hydroxymethyl Simvastatin (CAS 114883-29-3) because this compound is not a therapeutic agent but a structurally specific, bioactive metabolite with a defined stereochemical configuration at the 7β position. As a 6′-position hydroxylated derivative, its chromatographic retention, mass spectrometric fragmentation, and HMG-CoA reductase inhibitory potency differ from the parent prodrug (Simvastatin lactone), the open-ring β-hydroxyacid form (Simvastatin Acid, CAS 79902-63-9), and alternative hydroxylated metabolites such as 6′-Hydroxy Simvastatin (CAS 134523-09-4) and 6′-Exomethylene Simvastatin [1]. The USP monograph designates 6′-Hydroxymethyl Simvastatin as Related Substance A, requiring its specific identity for method validation and impurity profiling in Simvastatin drug substance and finished product quality control .

Retention
Chromatographic retention and relative response factor may differ from parent simvastatin; cannot be directly substituted in USP methods requiring Related Substance A identity.
Stability
Lower melting point (77–80°C) and hygroscopicity require -20°C storage; handling protocols may differ significantly from room-temperature-stable parent compound.
Specificity
Structural specificity for impurity profiling limits direct replacement by other simvastatin metabolites (e.g., 6'-Hydroxy, 6'-Exomethylene) or open-ring acid form.

6'-Hydroxymethyl Simvastatin Differentiation Evidence


HMG-CoA Reductase Inhibitory Potency Comparison

6'-Hydroxymethyl Simvastatin (in its hydrolyzed β-hydroxyacid form) demonstrates potent competitive inhibition of HMG-CoA reductase with an IC₅₀ range of 13.3–19.3 nM in human Hep G2 cell assays . The β-hydroxyacid of Simvastatin (SVA) is documented as the most potent metabolite among the active species, with 6′-hydroxymethyl derivatives contributing meaningfully to overall inhibitory activity [1].

Inhibitory Potency
Reported assay context
IC₅₀: 13.3–19.3 nM
Supports HMG-CoA reductase pathway-response interpretation
Human Hep G2 cell assay; β-hydroxyacid form
HMG-CoA Reductase Inhibition Cholesterol Biosynthesis Enzyme Kinetics

USP Monograph Identity as Related Substance A

The United States Pharmacopeia (USP) Simvastatin monograph explicitly designates 6'-Hydroxymethyl Simvastatin as Related Substance A, requiring its use as a reference standard for chromatographic system suitability and impurity quantification in Simvastatin drug substance and tablet formulations .

USP Identity
Mandatory reference
Designated Related Substance A
Required for USP-compliant impurity profiling methods
HPLC with L1 column packing; specific relative retention
Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Physicochemical Property Differentiation

6'-Hydroxymethyl Simvastatin exhibits a melting point range of 77–80°C and demonstrates hygroscopicity, requiring storage at -20°C under inert atmosphere to maintain integrity . In contrast, the parent compound Simvastatin has a melting point of 135–138°C and is stable at room temperature (15–30°C) in well-closed containers [1].

Physical Stability
Source review
Δ Melting Point: ~57°C lower vs. simvastatin
Cold-chain handling and storage protocols may require review
Requires -20°C under inert atmosphere
Reference Standard Handling Stability Analytical Chemistry

Metabolic Pathway Position: Quantitative Tissue Distribution in Preclinical Models

In male CD-1 mice dosed orally with [¹⁴C]Simvastatin and [³H]Simvastatin Hydroxy Acid (25 mg/kg each), 6′-Hydroxymethyl Simvastatin (designated as Metabolite II) and its hydroxy acid forms were identified as major radioactive metabolites in liver tissue [1]. Levels of potential and active HMG-CoA reductase inhibitors in liver were 10- to 40-fold higher than in other tissues (kidneys, testes, plasma) [1].

Tissue Distribution
Preclinical model context
10- to 40-fold higher in liver
Supports metabolite exposure-model interpretation in target organ
Male CD-1 mice; 25 mg/kg oral dose
Drug Metabolism Pharmacokinetics Preclinical ADME

6'-Hydroxymethyl Simvastatin Application Scenarios


USP-Compliant Impurity Profiling & QC Method Validation

As USP Related Substance A, 6′-Hydroxymethyl Simvastatin is a required reference standard for developing and validating HPLC/UPLC methods for Simvastatin drug substance and finished product release testing. Procurement is non-negotiable for analytical laboratories supporting ANDA submissions, DMF filings, and commercial batch certification under cGMP .

CYP3A4-Mediated Metabolism & Drug-Drug Interaction Studies

6′-Hydroxymethyl Simvastatin serves as a specific probe metabolite for CYP3A4 activity in human liver microsome assays. Its quantitation enables precise measurement of metabolic clearance and assessment of CYP3A4 inhibition/induction by co-administered compounds, directly relevant to predicting clinically significant drug-drug interactions [1].

LC-MS/MS Bioanalytical Method Development Standard

The compound provides a structurally authenticated reference for developing sensitive LC-MS/MS methods to quantify Simvastatin metabolites in human plasma. Its distinct mass spectrometric fragmentation pattern (m/z calculated: 434.57; HPLC retention time: 3.74 min under specified RP-18e conditions) enables unambiguous identification in complex biological matrices [2].

Application
Selection Property
Validation Focus
USP impurity profiling & QC validation
Monograph-specified Related Substance A identity
Retention time and relative response factor verification
CYP3A4 metabolism & DDI studies
Specific metabolite probe for CYP3A4 activity
Human liver microsome clearance assessment
LC-MS/MS bioanalytical method development
Structurally authenticated reference standard
Human plasma matrix-matched calibration and control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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